2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a furylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting hydrazine with acetic anhydride.
Final Coupling: The final step involves coupling the benzimidazole derivative with the acetohydrazide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated benzimidazoles, nitrobenzimidazoles.
Scientific Research Applications
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, or intercalate into DNA, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide .
- **2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide .
Uniqueness
The uniqueness of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-furylmethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H17ClN4O2S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c22-17-8-2-1-6-15(17)13-26-19-10-4-3-9-18(19)24-21(26)29-14-20(27)25-23-12-16-7-5-11-28-16/h1-12H,13-14H2,(H,25,27)/b23-12+ |
InChI Key |
XNGXYBHBPGBWNQ-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CO4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CO4)Cl |
Origin of Product |
United States |
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